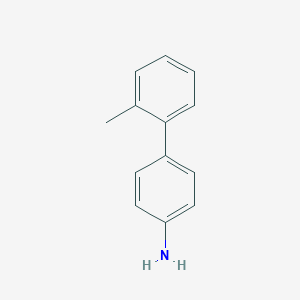

4-Amino-2'-methylbiphenyl

Descripción general

Descripción

4-Amino-2’-methylbiphenyl is an organic compound with the molecular formula C13H13N. It is a derivative of biphenyl, where an amino group is attached to the fourth position of one phenyl ring and a methyl group is attached to the second position of the other phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2’-methylbiphenyl typically involves the nitration of 2’-methylbiphenyl followed by reduction. The nitration process introduces a nitro group at the para position relative to the methyl group. This is achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods: Industrial production methods for 4-Amino-2’-methylbiphenyl often involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalytic hydrogenation can be employed for the reduction step, providing a more efficient and scalable approach .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-2’-methylbiphenyl undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding anilines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of halogenated biphenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-amino-2'-methylbiphenyl as a lead compound in the development of anticancer agents. For instance, a study involving rhenium complexes with this compound demonstrated significant cytotoxic effects against non-small cell lung cancer cells. These complexes exhibited improved pharmacokinetic properties, making them promising candidates for further development in cancer therapy .

Pharmacological Properties

Biphenyl derivatives, including this compound, are known for their diverse pharmacological activities. They have been reported to possess anti-inflammatory, antibacterial, and anti-proliferative properties. The amino group in this compound enhances its reactivity and allows for further modifications that can improve biological efficacy .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as electrophilic substitution, amination, and coupling reactions to produce more complex biphenyl derivatives. These derivatives are valuable in synthesizing pharmaceuticals and agrochemicals .

Synthesis Methodologies

The synthesis of this compound can be achieved through several established methodologies, including Suzuki-Miyaura and Ullmann coupling reactions. These methods allow for the introduction of various substituents on the biphenyl scaffold, expanding its applicability in medicinal chemistry .

Material Science

Liquid Crystals and OLEDs

Due to its structural rigidity and electronic properties, this compound is explored as a component in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Its ability to form stable liquid crystalline phases makes it suitable for applications in advanced display technologies .

Polymer Chemistry

This compound is also investigated as a potential precursor for high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Kaluthanthiri et al. (2023) | Anticancer Properties | Demonstrated significant cytotoxicity against non-small cell lung cancer using rhenium complexes derived from this compound. |

| RSC Advances (2023) | Organic Synthesis | Reviewed various synthetic pathways for biphenyl derivatives, emphasizing the role of this compound as a versatile intermediate. |

| IUCr Journal (2024) | Structural Analysis | Investigated the crystal structure of complexes involving this compound, confirming its potential in drug design due to favorable interactions with biological targets. |

Mecanismo De Acción

The mechanism of action of 4-Amino-2’-methylbiphenyl involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and receptor binding .

Comparación Con Compuestos Similares

4-Amino-2-methylphenol: Similar in structure but with a hydroxyl group instead of a second phenyl ring.

2-Amino-4-methylphenol: Another related compound with an amino group and a methyl group on a single phenyl ring.

Uniqueness: 4-Amino-2’-methylbiphenyl is unique due to its biphenyl structure, which provides additional stability and potential for π-π interactions. This makes it a valuable compound for various applications, particularly in the synthesis of more complex organic molecules.

Actividad Biológica

4-Amino-2'-methylbiphenyl is a compound of significant interest due to its biological activity, particularly in relation to its mutagenic and carcinogenic potential. This article presents a detailed examination of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is an aromatic amine characterized by an amino group (-NH2) attached to a biphenyl structure. Its molecular formula is C13H13N, with a molecular weight of approximately 197.25 g/mol. The compound's structure allows it to engage in various interactions within biological systems, such as hydrogen bonding and π-π stacking with other aromatic molecules.

The biological activity of this compound primarily involves its metabolic transformation into reactive intermediates that can interact with DNA, leading to mutagenic effects. Studies indicate that the compound can undergo biotransformation in the liver, producing electrophilic species that can form adducts with DNA bases, resulting in mutagenicity and potential carcinogenicity .

In Vitro Studies

In vitro assays using bacterial strains such as Salmonella typhimurium (TA98 and TA100) have demonstrated that this compound exhibits mutagenic activity when activated by metabolic enzymes . The results indicate a correlation between the compound's structural properties and its mutagenic potential, particularly influenced by substituents on the biphenyl ring.

| Compound | Mutagenicity (TA98) | Mutagenicity (TA100) | Activation Required |

|---|---|---|---|

| This compound | Positive | Positive | Yes |

| 4-Amino-4'-methylbiphenyl | Positive | Negative | Yes |

In Vivo Studies

In vivo studies conducted on mice have further elucidated the genotoxic effects of this compound. Mice treated with varying doses of the compound exhibited dose-dependent increases in chromosomal aberrations in bone marrow cells, indicating significant genotoxic potential .

Case Studies

- Carcinogenicity in Animal Models : A study involving BALB/c mice demonstrated that chronic exposure to this compound via drinking water led to a high incidence of bladder cancer and hepatocellular tumors. The study reported that at higher doses (220 ppm for males), nearly all subjects developed angiosarcomas or hepatomas, highlighting the compound's potent carcinogenic properties .

- Environmental Impact : Research has shown that exposure to aromatic amines like this compound in occupational settings correlates with increased risks of bladder cancer among workers in dye manufacturing industries. This underscores the importance of monitoring exposure levels and implementing safety measures in industrial environments .

Propiedades

IUPAC Name |

4-(2-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYQOTZDHUGJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036830 | |

| Record name | 4-Amino-2'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-41-7 | |

| Record name | 2′-Methyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2'-methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2'-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QEH511E0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the radiolabeling method described in the research paper contribute to understanding the biological activity of 4-amino-2'-methylbiphenyl?

A2: The research paper describes the synthesis of 4-amino-2′-methylbiphenyl labeled with carbon-14 (14C), a radioactive isotope. This radiolabeling is a crucial tool in studying the absorption, distribution, metabolism, and excretion (ADME) of the compound within living organisms. By tracking the radioactive signal, researchers can determine how 4-amino-2′-methylbiphenyl interacts with tissues and organs, providing insights into its potential biological effects and mechanisms of action. This information is vital for evaluating the compound's potential health risks and guiding further research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.